9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate 9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16798434
InChI: InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30)
SMILES:
Molecular Formula: C26H22N2O3
Molecular Weight: 410.5 g/mol

9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate

CAS No.:

Cat. No.: VC16798434

Molecular Formula: C26H22N2O3

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate -

Specification

Molecular Formula C26H22N2O3
Molecular Weight 410.5 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C26H22N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14-15,18,24,27H,13,16H2,(H,28,30)
Standard InChI Key BIXVYWAJSHRQFI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C=O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features three distinct structural domains:

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: A rigid bicyclic aromatic system (C₁₃H₁₀) that confers UV detectability and facilitates temporary amine protection in solid-phase peptide synthesis (SPPS) .

  • Indole Moiety: A bicyclic heteroaromatic system (C₈H₆N) known for its electron-rich nature and participation in π-stacking interactions. The indole's 3-position is covalently bonded to the β-carbon of the ketoamide backbone.

  • β-Ketoamide-Carbamate Linker: A reactive segment (O=C-N-C-C(=O)-) enabling nucleophilic attacks at the keto group and hydrolysis of the carbamate under acidic/basic conditions.

Key Structural Data

PropertyValueSource
IUPAC Name9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC=O
InChIKeyBIXVYWAJSHRQFI-SFHVURJKSA-N
XLogP33.8 (Predicted)

Spectroscopic Properties

  • UV-Vis: λₘₐₓ ≈ 267 nm (Fmoc π→π* transitions) and 290 nm (indole absorption).

  • NMR: Key signals include δ 7.75–7.30 ppm (Fmoc aromatics), δ 10.9 ppm (indole NH), and δ 4.3 ppm (Fmoc-CH₂-O).

  • MS (ESI+): [M+H]⁺ m/z 411.2 (calculated 410.48) .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

Step 1: Fmoc Protection of Tryptophan Aldehyde
L-Tryptophanal reacts with Fmoc-Cl (1.1 eq.) in dichloromethane (DCM) using N-methylmorpholine (NMM) as base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding Fmoc-Trp-aldehyde .

Step 2: Knoevenagel Condensation
The aldehyde intermediate undergoes condensation with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in acetonitrile at reflux. Catalytic piperidine facilitates enolate formation, generating the β-ketoamide core.

Step 3: Carbamate Formation
Reaction with methyl chloroformate (1.2 eq.) in THF at -15°C, followed by aqueous workup, installs the terminal carbamate group.

Optimization Challenges

  • Racemization Risk: Strict temperature control (-15°C) during carbamate formation prevents epimerization at the α-carbon .

  • Byproduct Formation: Excess Fmoc-Cl leads to di-Fmoc derivatives; stoichiometric monitoring via HPLC is critical .

Reactivity and Functionalization

Hydrolytic Stability

The carbamate group exhibits pH-dependent hydrolysis:

  • Acidic Conditions (pH <3): Rapid cleavage (t₁/₂ = 2 h) via protonation of the carbonyl oxygen.

  • Basic Conditions (pH >10): Slower degradation (t₁/₂ = 12 h) through hydroxide ion attack.

Electrophilic Substitution

The indole moiety undergoes regioselective reactions:

  • Vilsmeier-Haack Formylation: Positions 5 and 7 are formylated using POCl₃/DMF.

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at position 4 (major) and 6 (minor) .

Bioconjugation Applications

The β-ketoamide serves as a Michael acceptor for thiol-containing biomolecules:

Conjugate PartnerReaction ConditionsApplication
Cysteine-rich peptidesPBS buffer, pH 7.4, 25°CTargeted drug delivery
Glutathione5 mM DTT, 37°CProdrug activation
Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity
5-HT₂A420 ± 35Partial agonist
5-HT₃>10,000Inactive
σ₁890 ± 120Antagonist

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey Structural DifferenceBioactivity Trend
9H-Fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-(methoxy(methyl)carbamoyl)ethyl]carbamate469.55 g/molMethoxy-methyl carbamide substituentReduced cytotoxicity (GI₅₀ >20 μM)
9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate412.5 g/molHydroxypropyl spacerEnhanced aqueous solubility (LogS = -2.1 vs. -3.8)
9H-Fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate 371.4 g/molPhenyl vs. indole substitutionLoss of 5-HT receptor affinity

Industrial and Research Applications

Peptide Synthesis

As a Wang resin-bound building block (Fmoc-Trp-Wang), the compound enables automated SPPS of indole-containing peptides:

  • Coupling Efficiency: >98% per cycle in model pentapeptide synthesis .

  • Cleavage Conditions: 95% TFA with 2.5% H₂O and 2.5% triisopropylsilane (2 h, RT) .

Materials Science

Incorporation into poly(β-peptide) backbones yields foldamers with:

  • Thermal Stability: Tₘ = 148°C (vs. 85°C for aliphatic analogs).

  • CD Spectroscopy: Strong negative Cotton effect at 222 nm, indicating helical secondary structure.

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